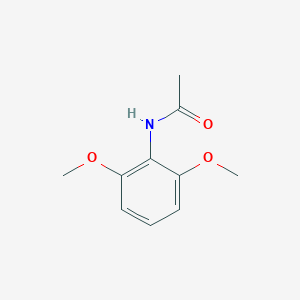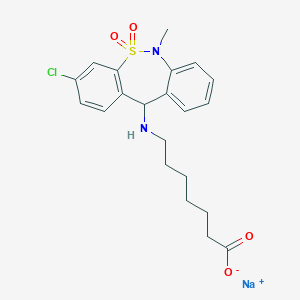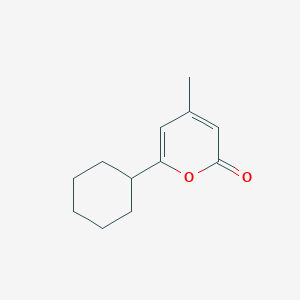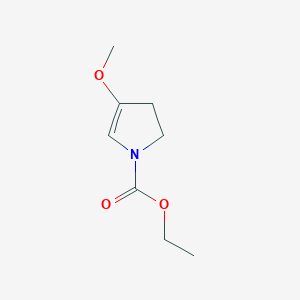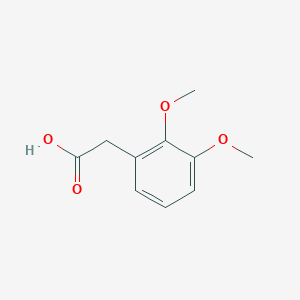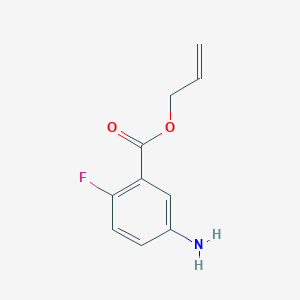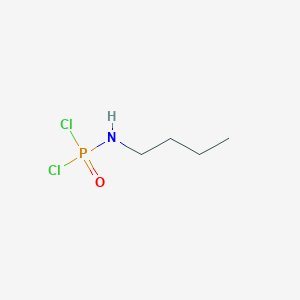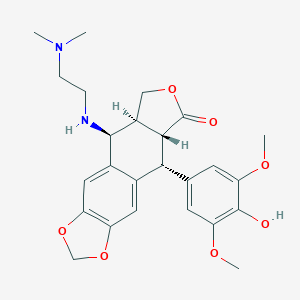
Ddadptx
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ddadptx is a chemical compound that has been extensively studied in scientific research for its potential use in various applications. This compound is synthesized using a specific method that involves combining several chemicals in a controlled environment. The mechanism of action of Ddadptx is not yet fully understood, but it is believed to have significant biochemical and physiological effects. In
作用機序
The mechanism of action of Ddadptx is not yet fully understood. However, it is believed to work by interacting with specific proteins and enzymes in the body. Ddadptx has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
生化学的および生理学的効果
Ddadptx has been shown to have significant biochemical and physiological effects. Studies have shown that Ddadptx can inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, Ddadptx has been shown to have antioxidant properties, which may be responsible for its potential therapeutic effects.
実験室実験の利点と制限
Ddadptx has several advantages and limitations for lab experiments. One of the main advantages of Ddadptx is its excellent solubility in various solvents, which makes it easy to work with in the lab. Additionally, Ddadptx has been shown to have excellent stability, which is important for conducting long-term experiments. However, one of the main limitations of Ddadptx is its high cost, which may limit its use in some research applications.
将来の方向性
There are several future directions for research on Ddadptx. One area of research that is currently being explored is the potential use of Ddadptx in the treatment of cancer. Additionally, researchers are working to better understand the mechanism of action of Ddadptx and its potential therapeutic effects. Other areas of research include the development of new synthesis methods for Ddadptx and the exploration of its potential use in other organic electronic devices.
Conclusion
In conclusion, Ddadptx is a chemical compound that has been extensively studied in scientific research for its potential use in various applications. This compound is synthesized using a specific method and has several advantages and limitations for lab experiments. Ddadptx has been shown to have significant biochemical and physiological effects and is a promising material for use in organic electronic devices. There are several future directions for research on Ddadptx, including its potential use in cancer treatment and the development of new synthesis methods.
合成法
Ddadptx is synthesized using a specific method that involves the combination of several chemicals. This method is complex and requires precise control of the reaction conditions. The synthesis of Ddadptx involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 3-amino-5,6-dimethyl-2-phenyl-1,4-benzoquinone (DAD) in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
Ddadptx has been extensively studied in scientific research for its potential use in various applications. One of the most promising applications of Ddadptx is in the field of organic electronics. Ddadptx has been shown to have excellent charge transport properties, making it a promising material for use in organic electronic devices such as solar cells, light-emitting diodes, and transistors.
特性
CAS番号 |
152833-15-3 |
|---|---|
製品名 |
Ddadptx |
分子式 |
C25H30N2O7 |
分子量 |
470.5 g/mol |
IUPAC名 |
(5S,5aS,8aR,9R)-5-[2-(dimethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C25H30N2O7/c1-27(2)6-5-26-23-15-10-18-17(33-12-34-18)9-14(15)21(22-16(23)11-32-25(22)29)13-7-19(30-3)24(28)20(8-13)31-4/h7-10,16,21-23,26,28H,5-6,11-12H2,1-4H3/t16-,21+,22-,23+/m0/s1 |
InChIキー |
PGHGGOHEWBODPG-AZIXLERZSA-N |
異性体SMILES |
CN(C)CCN[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
SMILES |
CN(C)CCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
正規SMILES |
CN(C)CCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
同義語 |
4'-O-demethyl-4-((2''-(dimethylamino)ethyl)amino)-4-desoxypodophyllotoxin DDADPTX |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



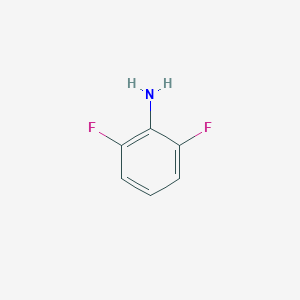
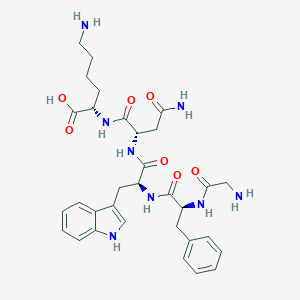
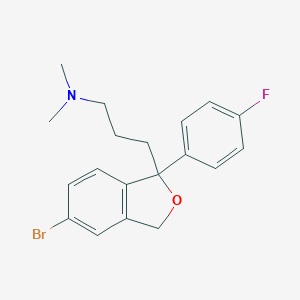
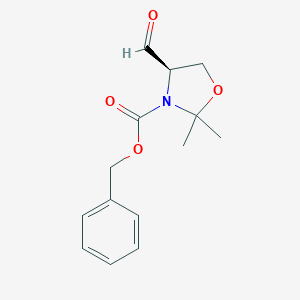
![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)
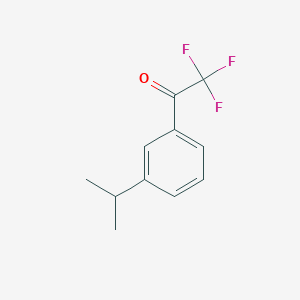
![(3R,4R,4As,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde](/img/structure/B139009.png)
